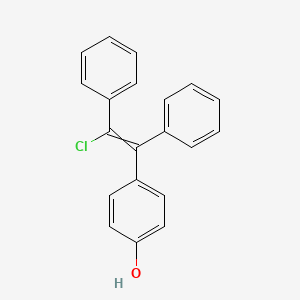

4-(2-Chloro-1,2-diphenylethenyl)phenol

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 4-(2-Chloro-1,2-diphenylethenyl)phenol contains a total of 39 bonds, including 24 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Phenols, including 4-(2-Chloro-1,2-diphenylethenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Aplicaciones Científicas De Investigación

Biodegradation of Diphenyl Ether Derivatives : Sphingomonas sp. strain SS3 can degrade diphenyl ether and its derivatives, including monohalogenated ones, as sole carbon and energy sources. This includes compounds structurally related to 4-(2-Chloro-1,2-diphenylethenyl)phenol (Schmidt et al., 1992).

Priority Phenolic Compounds in Water and Industrial Effluents : Research on the determination of phenolic compounds in water, including halogenated phenols, which are structurally similar to 4-(2-Chloro-1,2-diphenylethenyl)phenol (Castillo et al., 1997).

Use in Blocked Polyisocyanates : Phenols with electron-withdrawing substituents are important as blocking agents for isocyanates. These blocked polyisocyanates have applications in producing heat-cured polyurethane products (Kalaimani et al., 2016).

Adsorption Studies Using Activated Carbon Fibers : The adsorption behavior of various substituted phenols, which are structurally related to 4-(2-Chloro-1,2-diphenylethenyl)phenol, on activated carbon fibers has been studied (Liu et al., 2010).

Synthesis of Carbon-14 Labeled Clomiphene : Clomiphene, a nonsteroidal triphenylethylene derivative which includes the structure of 4-(2-Chloro-1,2-diphenylethenyl)phenol, has been synthesized with carbon-14 labeling for research purposes (Rao et al., 1985).

Wastewater Treatment Using Manganese Oxidizing Bacteria : A study investigated the removal of phenolic compounds, including those similar to 4-(2-Chloro-1,2-diphenylethenyl)phenol, in wastewater treatment using manganese oxidizing bacteria (Wang et al., 2019).

Propiedades

IUPAC Name |

4-(2-chloro-1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZKUFVAKHXHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-1,2-diphenylethenyl)phenol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)